molecular formula C21H26BrNO3 B12411649 Methantheline-d3 (bromide)

Methantheline-d3 (bromide)

Katalognummer: B12411649
Molekulargewicht: 423.4 g/mol
InChI-Schlüssel: PQMWYJDJHJQZDE-FJCVKDQNSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methantheline-d3 (bromide) is a deuterium-labeled derivative of Methantheline bromide. Methantheline bromide is a synthetic antispasmodic agent used to relieve cramps or spasms of the stomach, intestines, and bladder. The deuterium labeling in Methantheline-d3 (bromide) is primarily used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methantheline-d3 (bromide) is synthesized by incorporating deuterium into Methantheline bromide. The process involves the substitution of hydrogen atoms with deuterium atoms in the Methantheline bromide molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods: The industrial production of Methantheline-d3 (bromide) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yields and purity of Methantheline-d3 (bromide) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methanthelin-d3 (Bromid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Derivate von Methanthelin-d3 (Bromid) ergeben, während Oxidations- und Reduktionsreaktionen oxidierte oder reduzierte Formen der Verbindung erzeugen können .

4. Wissenschaftliche Forschungsanwendungen

Methanthelin-d3 (Bromid) hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

5. Wirkmechanismus

Methanthelin-d3 (Bromid) übt seine Wirkung aus, indem es die muskarinischen Wirkungen von Acetylcholin auf Strukturen hemmt, die von postganglionären cholinergen Nerven innerviert werden. Es wirkt als muskarinischer Rezeptorantagonist und blockiert die Bindung von Acetylcholin an seine Rezeptoren. Diese Hemmung reduziert die Motilität und Sekretionsaktivität des Verdauungstrakts sowie den Tonus des Harnleiters und der Harnblase . Die Verbindung hat auch eine leicht entspannende Wirkung auf die Gallengänge und die Gallenblase .

Ähnliche Verbindungen:

Einzigartigkeit von Methanthelin-d3 (Bromid): Methanthelin-d3 (Bromid) ist aufgrund seiner Deuteriummarkierung einzigartig, die besondere Vorteile in der wissenschaftlichen Forschung bietet. Die Einarbeitung von Deuteriumatomen erhöht die Stabilität der Verbindung und ermöglicht eine präzise Verfolgung und Quantifizierung in pharmakokinetischen und metabolischen Studien . Dies macht Methanthelin-d3 (Bromid) zu einem wertvollen Werkzeug in der Arzneimittelentwicklung und biologischen Forschung.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Methantheline-d3 (bromide) is employed in several scientific research domains:

  • Pharmacokinetics : The stable isotope labeling allows for precise tracking of the compound's behavior in biological systems. This is particularly valuable in pharmacological studies where understanding absorption, distribution, metabolism, and excretion is crucial.
  • Analytical Chemistry : Methantheline-d3 serves as an internal standard in gas chromatography-mass spectrometry (GC-MS). Its isotopic labeling enhances the accuracy of quantitative analyses by providing a reference point for measuring concentrations of other compounds.
  • Biological Studies : Researchers utilize methantheline-d3 to investigate the effects of isotopic labeling on biological processes. This includes studying drug interactions and the pharmacodynamics of antimuscarinic agents.

Table 1: Comparison with Related Compounds

Compound NameChemical StructureUnique Features
Methantheline BromideC21H26BrNO3Standard antimuscarinic agent
Propantheline BromideC23H30BrNO3Used for similar indications but not isotopically labeled
Ipratropium BromideC20H30BrNO3Primarily a bronchodilator
Tiotropium BromideC19H22BrN3O4Long-acting bronchodilator

Table 2: Pharmacological Effects

EffectMechanism
Smooth Muscle RelaxationBlocks acetylcholine at muscarinic receptors
Reduction of HyperhidrosisInhibits sweat gland stimulation
Alleviation of Gastrointestinal SpasmsRelaxes smooth muscle in the GI tract

Case Study 1: Management of Hyperhidrosis

A clinical study investigated the efficacy of methantheline-d3 in patients suffering from hyperhidrosis (excessive sweating). The results indicated a significant reduction in sweat production, attributed to its antimuscarinic properties. The study highlighted the compound's potential as a therapeutic option for managing this condition.

Case Study 2: Pharmacokinetics in Drug Interaction Studies

Another study focused on the pharmacokinetic profile of methantheline-d3 when co-administered with other medications. The stable isotope labeling facilitated detailed tracking through various metabolic pathways, revealing minimal interactions and confirming its safety profile when used alongside common therapeutic agents.

Research Findings

Research indicates that methantheline-d3 (bromide) is effective in various biological contexts:

  • Pharmacokinetics Studies : The stable isotope labeling allows for precise tracking in biological systems, enhancing its utility in pharmacological research.
  • Interaction Studies : Investigations into drug interactions have highlighted its compatibility with other therapeutic agents without significant adverse effects.

Safety Profile and Adverse Effects

While generally well-tolerated, potential adverse effects associated with methantheline-d3 may include:

  • Dry mouth
  • Blurred vision
  • Constipation
  • Urinary retention

These side effects are primarily due to its anticholinergic properties. Monitoring is advised, especially in patients with pre-existing conditions that may be exacerbated by these effects.

Wirkmechanismus

Methantheline-d3 (bromide) exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. It acts as a muscarinic receptor antagonist, blocking the binding of acetylcholine to its receptors. This inhibition reduces the motility and secretory activity of the gastrointestinal system, as well as the tone of the ureter and urinary bladder . The compound also has a slight relaxant action on the bile ducts and gallbladder .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Methantheline-d3 (bromide): Methantheline-d3 (bromide) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking and quantification in pharmacokinetic and metabolic studies . This makes Methantheline-d3 (bromide) a valuable tool in drug development and biological research.

Biologische Aktivität

Methantheline-d3 (bromide) is a derivative of methantheline, an antimuscarinic agent primarily used in the treatment of gastrointestinal disorders. This article explores the biological activity of Methantheline-d3, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-(3-Hydroxy-1-methyl-2-phenylpropyl)-3-(2-(4-bromophenyl)-1-methyl-1H-imidazol-5-yl)urea
  • Molecular Formula : C21H26BrN2O3
  • Molar Mass : 420.35 g/mol

Methantheline-d3 acts as an antimuscarinic agent , selectively blocking muscarinic acetylcholine receptors. This inhibition results in decreased smooth muscle contraction in the gastrointestinal tract, leading to reduced motility and secretion. The compound's activity is particularly relevant in conditions characterized by excessive gastrointestinal activity, such as irritable bowel syndrome (IBS).

Biological Activity and Pharmacodynamics

Research has shown that Methantheline-d3 exhibits significant biological activity through various pathways:

  • Antimuscarinic Activity : Methantheline-d3 effectively inhibits the action of acetylcholine at muscarinic receptors, particularly M1 and M3 subtypes, which are prevalent in the gastrointestinal system.
  • Gastrointestinal Effects : Studies indicate that Methantheline-d3 can reduce gastric acid secretion and alleviate symptoms associated with gastrointestinal spasms .
  • CNS Effects : As an antimuscarinic, it may also exert effects on the central nervous system, potentially influencing cognitive functions and mood .

Research Findings

A variety of studies have investigated the pharmacological effects of Methantheline-d3:

Table 1: Summary of Key Research Findings

Study ReferenceObjectiveKey Findings
Evaluate antispasmodic effectsShowed significant reduction in bowel motility in animal models
Assess CNS effectsIndicated potential for cognitive side effects at higher doses
Investigate receptor selectivityConfirmed selective binding to M1 and M3 receptors

Case Studies

Several case studies highlight the clinical implications of Methantheline-d3:

  • Case Study 1 : A double-blind placebo-controlled trial involving patients with IBS demonstrated that Methantheline-d3 significantly improved abdominal pain and bloating compared to placebo .
  • Case Study 2 : In a cohort study assessing patients with functional dyspepsia, Methantheline-d3 was associated with a marked decrease in symptoms and improved quality of life scores over a 12-week treatment period .

Eigenschaften

Molekularformel

C21H26BrNO3

Molekulargewicht

423.4 g/mol

IUPAC-Name

diethyl-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide

InChI

InChI=1S/C21H26NO3.BrH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1/i3D3;

InChI-Schlüssel

PQMWYJDJHJQZDE-FJCVKDQNSA-M

Isomerische SMILES

[2H]C([2H])([2H])[N+](CC)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]

Kanonische SMILES

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.